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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B3428363 Get Quote

This technical guide provides an in-depth overview of the key spectroscopic data for 1-
tetradecanol (also known as myristyl alcohol), a straight-chain saturated fatty alcohol with the

molecular formula C₁₄H₃₀O. The information presented is essential for the identification,

characterization, and quality control of this compound in research and development settings.

This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), offering detailed data, experimental protocols, and

workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

data for 1-tetradecanol.

The ¹H NMR spectrum of 1-tetradecanol is characterized by distinct signals corresponding to

the different protons in its long aliphatic chain and the terminal hydroxyl group.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.64 Triplet 2H -CH₂-OH (C1)

1.57 Quintet 2H -CH₂-CH₂-OH (C2)

1.26 Multiplet 22H -(CH₂)₁₁- (C3-C13)

0.88 Triplet 3H -CH₃ (C14)

Note: Data is typically recorded in CDCl₃. Chemical shifts can vary slightly depending on the

solvent and instrument.[1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

63.1 -CH₂-OH (C1)

32.8 -CH₂-CH₂-OH (C2)

31.9 Methylene chain

29.7 Methylene chain

29.6 Methylene chain

29.4 Methylene chain

25.8 Methylene chain

22.7 -CH₂-CH₃ (C13)

14.1 -CH₃ (C14)

Note: Data is typically recorded in CDCl₃.[2]

A general protocol for acquiring NMR spectra of 1-tetradecanol is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of 1-tetradecanol in about 0.7 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm
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NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance

operating at 300 MHz or 500 MHz for protons.[3]

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans is typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift

scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.0 ppm for ¹³C).[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.pubcompare.ai/protocol/3FcNrIsBwGXEOges6CEc/
https://www.pubcompare.ai/protocol/3FcNrIsBwGXEOges6CEc/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Weigh 1-tetradecanol

Dissolve in
Deuterated Solvent (CDCl₃)

Transfer to
NMR Tube

Insert Sample into
NMR Spectrometer

Tune and Shim

Acquire ¹H and ¹³C Spectra

Fourier Transform (FID -> Spectrum)

Phase and Baseline Correction

Calibrate and Analyze

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

The IR spectrum of 1-tetradecanol shows characteristic absorption bands for its hydroxyl and

alkyl groups.

Wavenumber (cm⁻¹) Intensity Assignment

3330 (broad) Strong
O-H stretching (hydrogen-

bonded)

2920 Strong
C-H stretching (asymmetric,

CH₂)

2850 Strong
C-H stretching (symmetric,

CH₂)

1465 Medium C-H bending (scissoring, CH₂)

1060 Strong C-O stretching

720 Medium C-H rocking (CH₂)

Note: Data can be obtained from various sampling techniques like KBr disc, nujol mull, or as a

melt.[1][4][5]

A common method for obtaining the IR spectrum of solid 1-tetradecanol is using a KBr pellet.

Sample Preparation: Mix a small amount of 1-tetradecanol (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an

agate mortar to create a fine, homogeneous powder.

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin,

transparent KBr pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. Analyze the peaks to identify functional groups.

IR Radiation
Source

Sample
(1-Tetradecanol)

 Incident Beam Detector Transmitted Beam Data System
(FTIR Analysis) IR Spectrum

Click to download full resolution via product page

Caption: Process of an FTIR Spectroscopy Experiment.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and

elemental composition of a compound.

Electron Ionization (EI) is a common MS technique. For 1-tetradecanol, the molecular ion is

often weak or absent due to facile fragmentation.

m/z (Mass/Charge Ratio) Relative Intensity (%) Assignment

214 ~1% [M]⁺ (Molecular Ion)

196 ~5% [M-H₂O]⁺

57 100% [C₄H₉]⁺ (Base Peak)

43 ~95% [C₃H₇]⁺

71 ~80% [C₅H₁₁]⁺

85 ~60% [C₆H₁₃]⁺

Note: Fragmentation patterns can provide structural information. The molecular weight of 1-
tetradecanol is 214.39 g/mol .[6][7]

A general protocol for EI-MS analysis is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV). This process ejects an electron from the molecule, creating a

positively charged molecular ion ([M]⁺).

Fragmentation: The molecular ions are high in energy and often break apart into smaller,

more stable fragment ions.

Acceleration: The positive ions are accelerated by an electric field into the mass analyzer.
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Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a

magnetic field, a quadrupole, or a time-of-flight analyzer.

Detection: The separated ions are detected, and a signal proportional to their abundance is

recorded.

Data Processing: The data system generates a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Electron Ionization Mass Spectrometry Workflow
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Caption: Electron Ionization Mass Spectrometry Process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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